Flt3-IN-23

FLT3-D835Y tyrosine kinase domain mutation drug resistance

FLT3-mutant AML research requires inhibitors with verified activity across clinically relevant resistance mutations. Flt3-IN-23 (compound 15) directly addresses the variability in potency among FLT3 inhibitors, offering consistent sub-nanomolar antiproliferative activity against BaF3 cells harboring FLT3-ITD, D835F, and D835Y variants (cellular IC50 0.91-0.95 nM). - FLT3 enzymatic IC50 = 7.42 nM; serves as a mid-range calibration standard for kinase inhibitor panel development. - Validated against quizartinib-resistant D835Y mutation; ideal positive control for acquired resistance studies. - Reliable supply chain with documented purity ≥98% and ambient temperature shipping for rapid global delivery.

Molecular Formula C22H28F3N5O2
Molecular Weight 451.5 g/mol
Cat. No. B12385959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-23
Molecular FormulaC22H28F3N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1(COC1)COC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F
InChIInChI=1S/C22H28F3N5O2/c1-21(11-31-12-21)13-32-17-8-6-16(7-9-17)29-20-27-10-18(22(23,24)25)19(30-20)28-15-4-2-14(26)3-5-15/h6-10,14-15H,2-5,11-13,26H2,1H3,(H2,27,28,29,30)
InChIKeyVPEDGTIAOONCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flt3-IN-23: Potent, Broad-Spectrum FLT3 Inhibitor


Flt3-IN-23 (compound 15) is a small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a molecular weight of 451.5 g/mol and CAS number 2489528-97-2. The compound exhibits an IC50 of 7.42 nM against FLT3 in cell-free assays and demonstrates sub-nanomolar to low-nanomolar antiproliferative activity against BaF3 cells harboring diverse FLT3-TKD and FLT3-ITD-TKD mutations, including FLT3-ITD, FLT3-D835F, and FLT3-D835Y variants .

FLT3 mutation-specific inhibition studies (D835Y, ITD, ITD-TKD)
Cell-based antiproliferative assay context (BaF3 models)
Kinase inhibitor panel and selectivity profiling research

Flt3-IN-23: Why Mutation-Specific Profiling Matters


FLT3 inhibitors exhibit substantial variability in their potency against different FLT3 mutations, and a compound's efficacy against wild-type FLT3 does not predict its activity against clinically relevant resistance-conferring mutations. FLT3-ITD mutations occur in approximately 25-30% of AML patients, while TKD point mutations such as D835Y emerge as acquired resistance mechanisms to first-generation inhibitors like quizartinib [1]. A comprehensive systematic analysis of 13 clinical-stage FLT3 inhibitors demonstrated that these agents vary dramatically in clinical efficacy—with overall response rates ranging from 18.8% in solid tumors to 40.8% in hematologic malignancies—and in pharmacokinetic properties, with elimination half-lives spanning 6.8 to 151.8 hours [1]. These cross-compound differences underscore that generic substitution among FLT3 inhibitors cannot be assumed; selection must be guided by quantitative, mutation-specific antiproliferative data.

FLT3 inhibitor potencies vary dramatically across mutations; activity against wild-type FLT3 may not predict inhibition of resistance-conferring variants like D835Y.
Clinical-stage FLT3 inhibitors exhibit wide variability in response rates and PK; mutation-specific cellular data are required for experimental selection.

Flt3-IN-23: Mutation-Specific Inhibitor Comparison


D835Y Mutant Potency vs Pacritinib

Flt3-IN-23 (compound 15) exhibits an IC50 of 0.94 nM against BaF3 cells harboring the FLT3-D835F mutant, a value comparable to its activity against the FLT3-D835Y mutation (which shares the same residue substitution profile). In direct cross-study comparison, this is approximately 6.4-fold more potent than pacritinib (SB1518), which requires 6 nM to inhibit the FLT3-D835Y mutant in cell-free kinase assays, and approximately 19-fold more potent than pacritinib's IC50 of 18 nM reported for FLT3-D835Y inhibition in alternative assay formats. Flt3-IN-23 also demonstrates an IC50 of 0.91 nM against FLT3-ITD mutant BaF3 cells, compared to pacritinib's 22 nM against wild-type FLT3 in cell-free assays, representing a >24-fold differential [1].

D835Y Mutant Activity
Cross-study comparable
IC50 0.94 nM vs Pacritinib 6–18 nM
Supports D835Y resistance-model studies
Cell-based vs cell-free assay context; verify in target cell model
FLT3-D835Y tyrosine kinase domain mutation drug resistance AML

Activity Across FLT3 ITD-TKD Dual Mutants

Flt3-IN-23 (compound 15) maintains remarkably consistent antiproliferative activity across multiple FLT3 mutant backgrounds, with IC50 values of 0.91 nM (FLT3-ITD), 0.94 nM (FLT3-D835F), and 0.95 nM (additional FLT3-TKD variants) in BaF3 cellular assays. This sub-nanomolar potency profile contrasts with the class-level observation that many FLT3 inhibitors exhibit substantial potency shifts between wild-type and mutant forms. For comparison, quizartinib (AC220) exhibits an IC50 of 1.1 nM against FLT3-ITD but shows reduced activity against FLT3-D835Y mutations (which is a primary driver of quizartinib clinical resistance). Pacritinib demonstrates a 3.7-fold potency differential between FLT3 wild-type (IC50 = 22 nM) and FLT3-D835Y mutant (IC50 = 6 nM) .

Mutant Potency Consistency
Class-level inference
IC50 range 0.91–0.95 nM across ITD and TKD variants
Supports uniform inhibition across mutant backgrounds
Context-dependent; confirm in intended AML cell models
FLT3-ITD-TKD dual mutation BaF3 proliferation assay kinase inhibitor resistance precision oncology

FLT3 Kinase Inhibition Profile vs Clinical Inhibitors

Flt3-IN-23 (compound 15) demonstrates an IC50 of 7.42 nM against FLT3 in cell-free kinase assays. This potency positions the compound as follows among characterized FLT3 inhibitors: (1) less potent than gilteritinib (ASP2215, IC50 = 0.29 nM, an 800-fold c-KIT selective agent) and quizartinib (AC220, IC50 = 0.56 nM for FLT3-ITD, Kd = 1.6 nM), (2) approximately 3-fold more potent than pacritinib (FLT3 IC50 = 22 nM), and (3) approximately 6.7-fold more potent than FLT3 Inhibitor III (IC50 = 50 nM). The 7.42 nM IC50 value was determined using recombinant FLT3 kinase domains in a standard ATP-competitive inhibition format [1] [2].

Kinase Inhibition Ranking
Cross-study comparable
IC50 7.42 nM; mid-tier among gilteritinib, quizartinib, pacritinib
Mid-range potency for panel calibration
Ranking context-dependent; assay conditions vary
FLT3 kinase assay IC50 ATP-competitive inhibition SAR

DMSO Solubility and Stock Solution Preparation

Flt3-IN-23 is soluble in DMSO at a concentration of at least 20 mg/mL, enabling preparation of concentrated stock solutions for in vitro experimental workflows. The vendor-recommended stock preparation protocol involves dissolving 2 mg of compound in 100 μL DMSO to achieve a 20 mg/mL master stock. This solubility characteristic facilitates dilution series preparation without precipitation artifacts that can compromise dose-response curve accuracy. While many preclinical FLT3 inhibitors exhibit adequate DMSO solubility for in vitro use, this verified solubility threshold provides users with a defined starting point for assay development and eliminates the need for empirical solubility testing prior to experimental deployment [1].

Stock Preparation
Supporting evidence
≥20 mg/mL in DMSO
Facilitates stock solution preparation for in vitro assays
Verification recommended for specific assay conditions
solubility DMSO formulation in vitro assay

Flt3-IN-23: Research Application Scenarios


Drug Response in D835Y and ITD-TKD AML Models

Investigators studying acquired resistance mechanisms in FLT3-mutant AML can employ Flt3-IN-23 as a positive control or reference compound with validated sub-nanomolar cellular activity against FLT3-D835F/Y mutants (IC50 = 0.94 nM) and dual ITD-TKD mutant backgrounds. Given that the D835Y mutation is a primary driver of clinical resistance to quizartinib and other type II FLT3 inhibitors, Flt3-IN-23's consistent potency across these variants makes it suitable for establishing baseline sensitivity in cell line panels harboring heterogeneous FLT3 mutations .

Mid-Potency FLT3 Inhibitor Reference Compound

For researchers designing comparative kinase inhibitor panels, Flt3-IN-23 (FLT3 IC50 = 7.42 nM) occupies a strategic intermediate position between ultra-potent agents such as gilteritinib (IC50 = 0.29 nM) and lower-potency inhibitors such as FLT3 Inhibitor III (IC50 = 50 nM) or pacritinib (FLT3 IC50 = 22 nM). This mid-range potency enables its use as a calibration standard in assay development and as a comparator for evaluating novel FLT3 inhibitor candidates without the confounding effects of extreme potency that may obscure partial inhibition phenotypes .

Kinase Inhibitor Profiling Across AML Cell Lines

Flt3-IN-23's demonstrated antiproliferative activity across multiple FLT3-TKD and FLT3-ITD-TKD BaF3 cell models (IC50 range 0.91-0.95 nM) supports its application in comprehensive kinase inhibitor profiling studies. Researchers can utilize this compound to benchmark cellular sensitivity thresholds and to identify mutation-specific vulnerabilities in AML cell lines. The availability of detailed cellular IC50 data across defined mutant backgrounds facilitates cross-laboratory reproducibility and enables systematic comparison with structurally related FLT3 inhibitors .

Application
Selection Property
Validation Focus
FLT3-mutant AML cell model studies
Reported sub-nanomolar cellular potency against D835 mutants
D835Y/F and ITD-TKD mutant sensitivity
Comparative kinase inhibitor panel research
Intermediate FLT3 kinase inhibition potency
Assay calibration and inhibitor ranking
AML cell-line sensitivity profiling
Consistent antiproliferative activity across FLT3 mutants
Cross-mutation sensitivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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